molecular formula C6H7N5 B1529404 3-(1H-pyrazol-5-yl)-1H-pyrazol-5-amine CAS No. 1347087-51-7

3-(1H-pyrazol-5-yl)-1H-pyrazol-5-amine

Cat. No. B1529404
M. Wt: 149.15 g/mol
InChI Key: AGAWULXWGKVCDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1H-pyrazol-5-yl)-1H-pyrazol-5-amine, also known as PZ-5, is an organic compound that has been widely studied for its potential applications in scientific research. It is a structural analog of pyrazole, a five-membered heterocyclic aromatic compound, and has been found to have a variety of biochemical and physiological effects.

Scientific Research Applications

  • Synthesis and Characterization :

    • Titi et al. (2020) synthesized and characterized various pyrazole derivatives, including compounds related to 3-(1H-pyrazol-5-yl)-1H-pyrazol-5-amine. They performed crystallographic analysis and theoretical calculations to understand the structure and properties of these compounds (Titi et al., 2020).
  • Biological Activities :

    • El‐Mekabaty et al. (2016) studied the synthesis of new fused pyrazole derivatives, including 3-(1H-Indol-3-yl)-1H-pyrazol-5-amine, and evaluated them as antioxidant agents. The structures of these compounds were confirmed through elemental analysis and spectral data (El‐Mekabaty et al., 2016).
    • In 2020, Rizk et al. used 3-(Pyridin-3-yl)-1- p -tolyl-1 H -pyrazolo[3,4- d ]thiazol-5-amine as a key synthon for synthesizing new fused heterocyclic compounds. These compounds were evaluated for antimicrobial potentialities, antioxidant activities, and antitumor activity, showing promising results (Rizk et al., 2020).
  • Chemical Reactivity and Applications :

    • Pask et al. (2006) explored the reactivity of 3{5}-amino-5{3}-(pyrid-2-yl)-1H-pyrazole with various electrophiles. This study provided insights into the regiochemistry of electrophilic attack on the amino group of the compound, which has implications for its use in complexing metal salts (Pask et al., 2006).
  • Energetic Materials and Thermally Stable Explosives :

    • Li et al. (2016) synthesized a novel energetic heat-resistant explosive, 1-(3,5-dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine (HCPT), and its salts. These compounds exhibited excellent thermal stabilities and high positive heats of formation, making them potential candidates for heat-resistant energetic materials (Li et al., 2016).

properties

IUPAC Name

5-(1H-pyrazol-5-yl)-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5/c7-6-3-5(10-11-6)4-1-2-8-9-4/h1-3H,(H,8,9)(H3,7,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGAWULXWGKVCDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1)C2=CC(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-pyrazol-5-yl)-1H-pyrazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1H-pyrazol-5-yl)-1H-pyrazol-5-amine
Reactant of Route 2
3-(1H-pyrazol-5-yl)-1H-pyrazol-5-amine
Reactant of Route 3
3-(1H-pyrazol-5-yl)-1H-pyrazol-5-amine
Reactant of Route 4
3-(1H-pyrazol-5-yl)-1H-pyrazol-5-amine
Reactant of Route 5
3-(1H-pyrazol-5-yl)-1H-pyrazol-5-amine
Reactant of Route 6
3-(1H-pyrazol-5-yl)-1H-pyrazol-5-amine

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